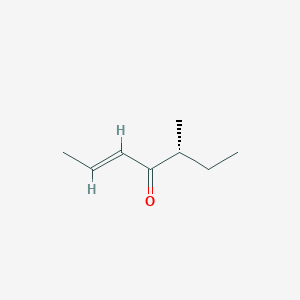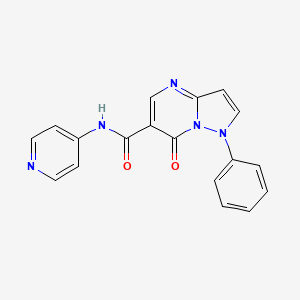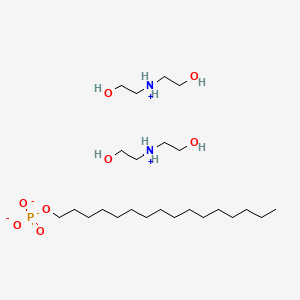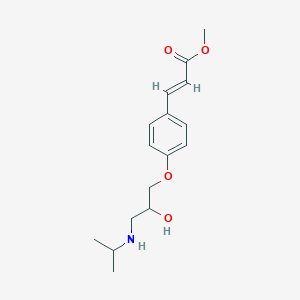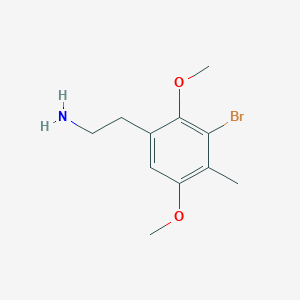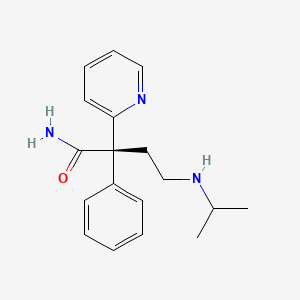
(S)-Monodes(isopropyl)disopyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Monodes(isopropyl)disopyramide is a chiral compound that belongs to the class of antiarrhythmic agents. It is a derivative of disopyramide, which is used to treat certain types of serious irregular heartbeat conditions. The compound is known for its ability to stabilize the cardiac membrane and prevent abnormal electrical activity in the heart.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Monodes(isopropyl)disopyramide typically involves the chiral resolution of racemic disopyramide or the asymmetric synthesis starting from chiral precursors. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution techniques or continuous flow synthesis methods. These methods are designed to maximize yield and purity while minimizing waste and production costs. The use of advanced chromatographic techniques and automated systems is common in the industrial setting.
化学反応の分析
Types of Reactions
(S)-Monodes(isopropyl)disopyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(S)-Monodes(isopropyl)disopyramide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Investigated for its effects on cellular ion channels and membrane stability.
Medicine: Explored for its potential therapeutic effects in treating arrhythmias and other cardiac conditions.
Industry: Utilized in the development of new antiarrhythmic drugs and formulations.
作用機序
The mechanism of action of (S)-Monodes(isopropyl)disopyramide involves the inhibition of sodium channels in cardiac cells. By blocking these channels, the compound reduces the influx of sodium ions, stabilizing the cardiac membrane and preventing abnormal electrical activity. This action helps to maintain a regular heartbeat and prevent arrhythmias.
類似化合物との比較
Similar Compounds
Disopyramide: The parent compound, used as an antiarrhythmic agent.
Procainamide: Another antiarrhythmic agent with a similar mechanism of action.
Quinidine: A compound with similar therapeutic effects but different chemical structure.
Uniqueness
(S)-Monodes(isopropyl)disopyramide is unique in its chiral nature, providing specific enantiomeric properties that may offer advantages in terms of efficacy and safety. Its selective action on sodium channels and potential for reduced side effects make it a valuable compound in the field of antiarrhythmic therapy.
特性
CAS番号 |
77494-41-8 |
|---|---|
分子式 |
C18H23N3O |
分子量 |
297.4 g/mol |
IUPAC名 |
(2S)-2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C18H23N3O/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22)/t18-/m0/s1 |
InChIキー |
UWNSWIXIVDMCHZ-SFHVURJKSA-N |
異性体SMILES |
CC(C)NCC[C@](C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N |
正規SMILES |
CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



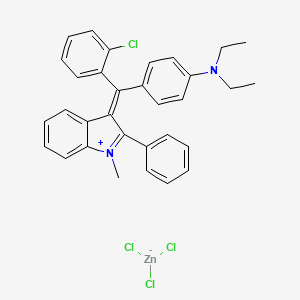

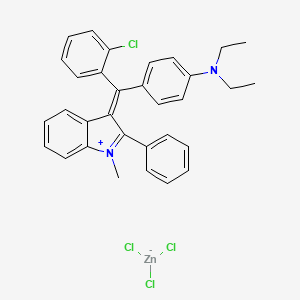
![ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate](/img/structure/B12774873.png)


